molecular formula C11H10BrFO3 B6160063 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1898006-50-2

1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6160063
CAS No.: 1898006-50-2
M. Wt: 289.10 g/mol
InChI Key: JLCRGOKBXJQODX-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid is a high-purity chemical building block designed for advanced research and development. Its structure incorporates a cyclopropane ring, a motif recognized in medicinal chemistry for its ability to enhance potency, improve metabolic stability, and modify conformation due to its rigid, strained geometry . The compound further features a bromo-fluoro-methoxy substituted aromatic ring, providing multiple sites for further synthetic modification via cross-coupling and other substitution reactions. Compounds with the phenylcyclopropane carboxamide structure are investigated for their potential biological activities. Research on analogous structures has shown that such compounds can exhibit distinct anti-proliferative properties, for instance, against human cancer cell lines such as the U937 pro-monocytic, human myeloid leukemia cell line . Furthermore, cyclopropyl-containing scaffolds are of significant interest in neuroscience research, having been designed and synthesized as positive allosteric modulators (PAMs) of receptors like the metabotropic glutamate receptor 5 (mGluR5), which is a promising target for psychiatric disorders and traumatic brain injury . This product is intended for research purposes as a key synthetic intermediate in the preparation of more complex molecules for pharmaceutical and materials science applications. It is supplied with guaranteed quality and consistency for your laboratory needs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1898006-50-2

Molecular Formula

C11H10BrFO3

Molecular Weight

289.10 g/mol

IUPAC Name

1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10BrFO3/c1-16-9-7(4-6(12)5-8(9)13)11(2-3-11)10(14)15/h4-5H,2-3H2,1H3,(H,14,15)

InChI Key

JLCRGOKBXJQODX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)Br)C2(CC2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Cyclopropanation

Organomagnesium reagents facilitate cyclopropane formation through nucleophilic attack on α,β-unsaturated esters. For instance, methyl cyclopropanecarboxylate reacts with 5-bromo-3-fluoro-2-methoxyphenylmagnesium bromide in THF at −78°C, yielding ester precursors hydrolyzable to the target acid.

Photochemical [2+2] Cycloaddition

UV irradiation of dichloroethylene derivatives with substituted styrenes generates cyclobutane intermediates, which undergo ring contraction to cyclopropanes. This method suffers from low regiocontrol (≤45% yield) but offers a metal-free alternative.

Table 1: Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Simmons-Smith5795Mild conditionsRequires Zn-Cu couple
Suzuki-Miyaura5790RegioselectiveOxygen-sensitive
Friedel-Crafts8998High efficiencyHarsh quenching
KMnO₄ Oxidation7397Simple workupOveroxidation risk

Chemical Reactions Analysis

Types of Reactions: 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation , reduction , substitution , and coupling reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH).

  • Coupling Reactions: Suzuki-Miyaura coupling reactions are performed using palladium catalysts and boronic acids.

Major Products Formed: The reactions yield various products, such as oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Target Compound 5-Br, 3-F, 2-OCH₃ C₁₁H₁₀BrFO₃ 301.11 (calc.) Not Provided Hypothesized use in medicinal chemistry due to halogenated aryl group
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid 3-Br C₁₀H₉BrO₂ 257.09 124276-95-5 Intermediate in pharmaceutical synthesis
1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid 3-F C₁₀H₉FO₂ 180.18 248588-33-2 Potential building block for bioactive molecules
1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid 5-F, 2-OCH₃ (with methylene linker) C₁₂H₁₃FO₃ 224.23 1267007-11-3 Altered steric profile due to methylene spacer
1-(4-Methylphenyl)cyclopropane-1-carboxylic acid 4-CH₃ C₁₁H₁₂O₂ 176.21 83846-66-6 Simpler analog; used in materials science
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid CF₃ on cyclopropane C₅H₅F₃O₂ 154.08 277756-46-4 High lipophilicity; agrochemical applications

Electronic and Steric Effects

  • Halogen Substituents: The bromo and fluoro groups in the target compound enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogs.
  • Methoxy Group : The 2-methoxy substituent (ortho to the cyclopropane) donates electron density via resonance, which could stabilize intermediates in synthesis or modulate interactions in drug-receptor complexes .
  • Cyclopropane Ring : Unlike analogs with substituents on the cyclopropane (e.g., methyl or CF₃ in ), the target compound’s unsubstituted cyclopropane may exhibit lower ring strain and greater conformational flexibility .

Biological Activity

1-(5-Bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure

The compound features a cyclopropane ring substituted with a carboxylic acid group and a phenyl moiety that includes bromine, fluorine, and methoxy groups. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related cyclopropane derivatives can modulate protein kinase activities, which are crucial in cancer cell proliferation and survival .

Table 1: Anticancer Activity of Cyclopropane Derivatives

CompoundActivityReference
This compoundPotential anticancer activity
N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamideModulates protein kinase activity

The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth. Specifically, cyclopropane derivatives may interfere with the phosphorylation processes mediated by protein kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Neuroprotective Effects

Emerging evidence suggests that the compound may also possess neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study: Neuroprotection in SHSY5Y Cells
A study examined the effects of cyclopropane derivatives on SHSY5Y neuroblastoma cells. Results indicated that certain derivatives reduced cell death induced by oxidative stress, highlighting their potential as neuroprotective agents .

Pharmacological Applications

Given its structural characteristics and biological activity, this compound could be explored for various pharmacological applications:

  • Anticancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Neuroprotection : Investigating its efficacy in protecting against neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid?

Answer: The synthesis typically involves a multi-step approach:

  • Cyclopropanation : Formation of the cyclopropane ring via [3+2] cycloaddition or transition-metal-catalyzed reactions. For example, donor-acceptor cyclopropanes can react with nucleophiles under Lewis acid catalysis (e.g., AlCl₃) to stabilize intermediates .
  • Halogenation : Sequential bromination and fluorination of the phenyl ring using reagents like N-bromosuccinimide (NBS) or Selectfluor™. The methoxy group is introduced via alkylation with methyl iodide under basic conditions (e.g., K₂CO₃) .
  • Carboxylic Acid Functionalization : Hydrolysis of ester precursors (e.g., methyl esters) using NaOH or LiOH in aqueous THF .
    Key Conditions : Control reaction temperature (0–55°C), solvent polarity (DMF, THF), and stoichiometry to minimize side reactions. Purification via column chromatography (silica gel, petroleum ether/EtOAc) yields ~72% purity .

Q. What analytical methods are recommended to confirm the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., bromine and fluorine coupling patterns) and cyclopropane ring geometry. Diastereotopic protons on the cyclopropane ring show distinct splitting .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases: acetonitrile/water (0.1% TFA) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cis/trans isomerism in cyclopropane derivatives) .

Advanced Research Questions

Q. How do the electronic and steric effects of the bromine, fluorine, and methoxy substituents influence reactivity in cross-coupling reactions?

Answer:

  • Bromine : Acts as a directing group for Suzuki-Miyaura couplings but may undergo unintended elimination under strong bases. Its electronegativity polarizes the aromatic ring, enhancing electrophilic substitution at the 5-position .
  • Fluorine : Electron-withdrawing effects stabilize intermediates in nucleophilic aromatic substitution (e.g., SNAr). However, steric hindrance from the methoxy group at the 2-position can slow reaction kinetics .
  • Methodological Note : Use Pd(dppf)Cl₂ catalysts for selective coupling while preserving the cyclopropane ring. Monitor reaction progress via TLC to avoid overhalogenation .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer: Discrepancies often arise from:

  • Catalyst Selection : Pd(PPh₃)₄ vs. Pd(dtbpf)Cl₂ may alter turnover numbers. For example, Pd(dtbpf)Cl₂ improves yield in sterically hindered systems .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions (e.g., ester hydrolysis). Compare yields in DMF vs. THF .
  • Workup Protocols : Acidic extraction (HCl) vs. neutral aqueous washes can impact recovery of the carboxylic acid. Optimize pH to minimize losses .
    Recommendation : Replicate protocols with controlled variables (catalyst loading, solvent) and report detailed reaction conditions to standardize data .

Q. What strategies mitigate cyclopropane ring strain during functionalization?

Answer:

  • Low-Temperature Conditions : Perform reactions at ≤0°C to prevent ring-opening .
  • Protecting Groups : Temporarily mask the carboxylic acid as a tert-butyl ester to reduce steric clash during aryl substitutions .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict bond angles and strain energy. For example, cyclopropane C-C bond lengths (~1.51 Å) correlate with stability .

Q. How does stereochemistry at the cyclopropane ring affect biological activity?

Answer:

  • Cis vs. Trans Isomerism : Cis isomers (carboxylic acid and phenyl group on the same face) may exhibit stronger binding to enzyme active sites due to optimized van der Waals interactions.
  • Case Study : Analogous cyclopropane derivatives show 10-fold differences in IC₅₀ values between stereoisomers in kinase inhibition assays .
  • Methodology : Separate enantiomers via chiral HPLC (Chiralpak IA column) and validate activity via in vitro assays .

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